molecular formula C17H18N4O B2760689 1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2094885-59-1

1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2760689
CAS No.: 2094885-59-1
M. Wt: 294.358
InChI Key: PLMOBOWZIQZCNY-UHFFFAOYSA-N
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Description

1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound with the molecular formula C17H18N4O. This compound features a piperazine ring substituted with a phenylpyrimidine moiety and a prop-2-en-1-one group. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a phenylpyrimidine group through nucleophilic substitution reactions.

    Introduction of the Prop-2-en-1-one Group: The functionalized piperazine is then reacted with an appropriate aldehyde or ketone under basic conditions to introduce the prop-2-en-1-one group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the double bond in the prop-2-en-1-one group.

    Substitution: The phenylpyrimidine and piperazine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This can improve cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its prop-2-en-1-one group, in particular, allows for unique interactions with biological targets and facilitates diverse chemical modifications.

Properties

IUPAC Name

1-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-16(22)21-12-10-20(11-13-21)15-8-9-18-17(19-15)14-6-4-3-5-7-14/h2-9H,1,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMOBOWZIQZCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC(=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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